molecular formula C23H22N4O3 B11582609 (2E)-2-cyano-N-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide

(2E)-2-cyano-N-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide

Cat. No.: B11582609
M. Wt: 402.4 g/mol
InChI Key: HYAMFJMJMYUAOZ-FOWTUZBSSA-N
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Description

The compound (2E)-2-cyano-N-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a pyrido[1,2-a]pyrimidin-4-one core, and a phenoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the phenoxy substituent, and the addition of the cyano group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-cyano-N-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological or chemical activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound (2E)-2-cyano-N-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand in binding studies.

    Medicine: It could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

    Industry: The compound may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the pyrido[1,2-a]pyrimidin-4-one core are likely to play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-2-cyano-N-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and the possibility of forming a wide range of derivatives with unique properties.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

(E)-2-cyano-N-methyl-3-[2-(5-methyl-2-propan-2-ylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C23H22N4O3/c1-14(2)17-9-8-15(3)11-19(17)30-22-18(12-16(13-24)21(28)25-4)23(29)27-10-6-5-7-20(27)26-22/h5-12,14H,1-4H3,(H,25,28)/b16-12+

InChI Key

HYAMFJMJMYUAOZ-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC

Origin of Product

United States

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